5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxamide
Description
Propriétés
IUPAC Name |
5-cyano-4-(2-fluorophenyl)-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O4S/c1-18-27(29(37)35-24-13-6-7-14-25(24)39-3)28(21-11-4-5-12-23(21)31)22(16-32)30(33-18)40-17-26(36)34-19-9-8-10-20(15-19)38-2/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSKSFLIRDGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyano group : Contributes to the compound's reactivity.
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Methoxyanilino group : May influence biological activity through hydrogen bonding and electronic effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S |
| Molecular Weight | 409.48 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It potentially modulates receptor activity, impacting signaling pathways related to pain and inflammation.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain analogs can selectively inhibit COX-II with IC50 values in the low micromolar range, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Inhibition of COX Enzymes :
- Cytotoxicity Against Cancer Cells :
Table: Summary of Biological Activities
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes:
- Cyano group
- Fluorophenyl group
- Methoxyanilino group
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new derivatives with potentially enhanced properties.
Biology
Research has focused on the compound's interactions with biological macromolecules. Its structural features suggest potential binding to enzymes or receptors, which could lead to significant biological effects.
Medicine
The compound is being investigated for its therapeutic properties:
- Anti-inflammatory Activity: Preliminary studies indicate that it may inhibit inflammatory pathways.
- Anticancer Activity: The compound has shown promise in preclinical models against various cancer cell lines, including breast and liver cancer.
Industry
In industrial applications, the compound may be utilized in the development of new materials and chemical processes due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound against several cancer cell lines (MCF-7 and HepG2). Results indicated that the compound exhibited significant cytotoxicity with IC50 values suggesting effective growth inhibition compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Another research project investigated the anti-inflammatory properties of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 3: Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modifications have led to compounds with improved solubility and bioavailability, making them suitable candidates for further development as therapeutic agents.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The 2-fluorophenyl group in AZ420 may enhance metabolic stability compared to 2-furyl (AZ331) or 4-chlorophenyl (), as fluorinated aromatics resist oxidative degradation .
- Methoxy Positioning : The N-(2-methoxyphenyl) group in AZ420 contrasts with N-(4-chlorophenyl) in , which may alter target selectivity due to steric and electronic differences .
Pharmacological and Physicochemical Data
- Solubility: The cyano and methoxy groups in AZ420 likely improve aqueous solubility compared to halogenated analogues (e.g., AZ257, ), though experimental logP values are unavailable .
- Receptor Binding: notes that 1,4-DHPs with methoxy substituents (e.g., AZ420, AZ331) may act as retinoic acid receptor (RAR) ligands, but potency data are absent .
- Stability : The thioether linkage in AZ420 could confer resistance to hydrolysis relative to ester-containing DHPs (e.g., ’s compounds 6a-d) .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Mild conditions (e.g., 40–60°C) prevent decomposition of thermally sensitive groups like the cyano moiety .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during substitution and condensation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the final product, while HPLC confirms purity (>95%) .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation minimizes side reactions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Multi-modal analytical techniques are employed:
- NMR Spectroscopy : and NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; dihydropyridine ring protons as multiplet signals) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular weight (e.g., m/z 590.2 calculated vs. observed) .
- X-ray Crystallography : Resolves ambiguities in dihydropyridine ring conformation and stereochemistry .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR or VEGFR) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
- Methodological Answer : Systematic modifications and biological testing:
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on binding .
- Scaffold Hybridization : Fuse the dihydropyridine core with thienopyrimidine (see ) to enhance metabolic stability .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with IC values .
Q. What methodologies resolve contradictions in spectral data for the dihydropyridine ring conformation?
- Methodological Answer : Address conformational ambiguity via:
- Dynamic NMR : Monitor temperature-dependent splitting of dihydropyridine protons to determine ring flexibility .
- DFT Calculations : Compare experimental NMR shifts with computed values for boat vs. chair conformations .
- X-ray Diffraction : Resolve crystal structures of analogs (e.g., ’s 4-methoxyphenyl variant) to infer preferred conformations .
Q. How can computational modeling predict the compound’s binding interactions with a target protein?
- Methodological Answer : Integrate multi-scale modeling approaches:
- Molecular Docking : Use AutoDock Vina to screen against PDB structures (e.g., 4R3P for kinase targets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .
Q. What strategies mitigate solubility limitations during biological assays?
- Methodological Answer : Employ formulation or structural tweaks:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
